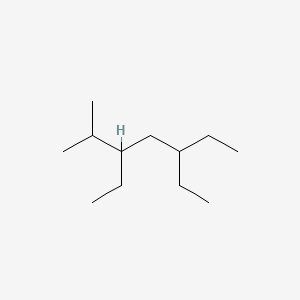

3,5-Diethyl-2-methylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-92-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,5-diethyl-2-methylheptane |

InChI |

InChI=1S/C12H26/c1-6-11(7-2)9-12(8-3)10(4)5/h10-12H,6-9H2,1-5H3 |

InChI Key |

KZTGLPPJUZINLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diethyl-2-methylheptane: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 3,5-diethyl-2-methylheptane, a highly branched C12 alkane. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, outlines robust synthetic strategies, predicts its spectroscopic signature, and discusses its handling and potential applications as a specialized non-polar medium. As one of the 355 structural isomers of dodecane, understanding its unique characteristics is pertinent for applications requiring precise solvent properties or reference standards.[1][2]

Molecular Structure and Isomeric Context

This compound is a saturated aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane backbone substituted with a methyl group at the second carbon and ethyl groups at the third and fifth carbons.

Key Identifiers:

-

IUPAC Name: this compound

The high degree of branching in this compound significantly influences its physical properties compared to its linear isomer, n-dodecane. Increased branching disrupts the efficiency of intermolecular packing, leading to weaker van der Waals forces. This typically results in lower boiling points and melting points compared to straight-chain alkanes of the same carbon number.[1]

Caption: Isomeric classification of C12H26, highlighting this compound.

Physicochemical Properties

Experimental data for this compound is not widely available in public literature; much of it resides in subscription-based databases like the NIST / TRC Web Thermo Tables.[4] However, computational models provide reliable estimates for key properties. The table below contrasts these computed values with the known experimental values for the linear isomer, n-dodecane, to illustrate the impact of molecular architecture.

| Property | This compound (Computed) | n-Dodecane (Experimental) | Causality of Difference |

| Boiling Point | ~195-205 °C (Estimated) | 216.3 °C[5] | Increased branching reduces surface area, weakening van der Waals forces and lowering the boiling point.[1] |

| Melting Point | N/A (Estimated to be low) | -9.6 °C[5][6] | The irregular shape of the branched isomer prevents efficient crystal lattice packing, significantly lowering the melting point. |

| Density | ~0.77 g/cm³ (Estimated) | 0.75 g/cm³[5] | Branched alkanes can pack less efficiently, often leading to lower densities, though this effect can vary. |

| XLogP3 | 5.8[7] | 6.1[6] | This value indicates high lipophilicity, comparable to n-dodecane, making it an excellent non-polar solvent. |

| Refractive Index | ~1.428 (Estimated) | 1.422 | Refractive index is related to density; the values are expected to be similar. |

Synthesis Methodology: A Validated Approach

For targeted synthesis of a specific, unsymmetrical alkane like this compound, the Corey-House synthesis offers a superior and versatile method compared to older techniques like the Wurtz reaction, as it minimizes side products and allows for the coupling of distinct alkyl groups.[8][9][10] This protocol provides a robust pathway to the target molecule with high yield.

The retrosynthetic analysis breaks the target molecule into two key fragments that can be coupled. A logical disconnection is between C4 and C5, suggesting the coupling of a 2-methyl-3-ethylpentyl group with an ethyl group.

Caption: Workflow for the Corey-House synthesis of this compound.

Experimental Protocol: Corey-House Synthesis

Objective: To synthesize this compound via the coupling of lithium diethylcuprate with a suitable secondary alkyl halide.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of intermediates before proceeding, maximizing the final yield and purity.

Step 1: Preparation of the Gilman Reagent (Lithium Diethylcuprate)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction. Causality: The exclusion of atmospheric moisture and oxygen is critical, as organolithium and Gilman reagents are extremely reactive and will be quenched by water or oxidized by air.

-

Reaction: Place lithium metal (2.2 equivalents) in the flask with anhydrous diethyl ether.

-

Initiation: Add ethyl bromide (2.0 equivalents), dissolved in anhydrous ether, dropwise from the dropping funnel. The reaction is exothermic and may require initial warming to start, but should be controlled with a water bath thereafter to maintain a gentle reflux.

-

Formation of Ethyllithium: Stir until all the lithium has reacted to form a clear to slightly cloudy solution of ethyllithium.

-

Cuprate Formation: In a separate flask under inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous ether and cool to 0 °C. Transfer the prepared ethyllithium solution via cannula to the CuI suspension. The solution will change color as the Gilman reagent, lithium diethylcuprate (Et₂CuLi), forms.[11]

Step 2: Preparation of the Alkyl Halide (1-bromo-2-methyl-3-ethylpentane)

This precursor must be synthesized separately, for instance, by hydrobromination of the corresponding alkene or conversion from the corresponding alcohol.

Step 3: The Coupling Reaction

-

Addition: Cool the Gilman reagent solution to 0 °C. Add a solution of 1-bromo-2-methyl-3-ethylpentane (1.0 equivalent) in anhydrous ether dropwise.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The NH₄Cl solution protonates and removes any unreacted organometallic species and hydrolyzes copper salts into water-soluble forms, facilitating separation.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the molecule's asymmetry.

-

~0.8-1.0 ppm: A complex multiplet region with significant overlap, containing the signals for the four methyl groups (-CH₃) and the methylene protons (-CH₂) of the ethyl groups. The different chemical environments will lead to multiple triplets and doublets.

-

~1.1-1.5 ppm: A broad multiplet region from the various methylene (-CH₂) and methine (-CH-) protons in the alkane backbone.

-

Integration: The relative integration of these regions will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: Due to asymmetry, all 12 carbon atoms are chemically distinct and should produce 12 unique signals.

-

~10-25 ppm: Signals corresponding to the primary methyl (CH₃) carbons.

-

~25-40 ppm: Signals for the secondary methylene (CH₂) carbons.

-

~40-55 ppm: Signals for the tertiary methine (CH) carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be typical for a saturated alkane.

-

2850-2975 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl and methylene groups.[12]

-

1440-1480 cm⁻¹: C-H bending (scissoring) vibrations for CH₂ groups.[12]

-

1370-1385 cm⁻¹: C-H bending (rocking) vibrations for CH₃ groups.[12]

-

Fingerprint Region (<1500 cm⁻¹): A complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's structure.[12]

Mass Spectrometry (MS): Electron ionization (EI) would lead to extensive fragmentation.

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 170.

-

Fragmentation Pattern: The spectrum would be dominated by peaks resulting from the cleavage of C-C bonds, leading to the loss of methyl (loss of 15), ethyl (loss of 29), propyl (loss of 43), and larger alkyl fragments. The most stable secondary and tertiary carbocations formed would yield the most abundant fragment ions.

Chemical Reactivity

As a saturated alkane, this compound is chemically inert under most conditions, which is a key property for its use as a solvent or lubricant. Its reactivity is limited to highly energetic processes.

-

Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[2] C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O

-

Free-Radical Halogenation: In the presence of UV light or high temperatures, it will react with halogens (e.g., Br₂, Cl₂) in a non-selective free-radical substitution reaction. The substitution will preferentially occur at the tertiary carbon atoms (C2, C3, C5) due to the higher stability of the resulting tertiary radical intermediate.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, the safety profile can be inferred from the data for "Dodecane, mixture of isomers."[13][14]

-

Physical Hazards: The compound is a flammable liquid and vapor (Hazard H226).[13] Vapors are heavier than air and can form explosive mixtures with air. All ignition sources must be eliminated from the handling area, and equipment must be properly grounded to prevent static discharge.[14]

-

Health Hazards: The primary health risk is Aspiration Hazard Category 1 (Hazard H304): May be fatal if swallowed and enters airways.[13][14] Repeated exposure may cause skin dryness or cracking.[13] High concentrations of vapor may cause dizziness or nausea.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[14]

Potential Applications in Research and Development

While specific applications for this particular isomer are not documented, its properties as a highly branched, inert, and lipophilic liquid make it suitable for several specialized roles in research and industry.

-

Inert Solvent: Its lack of reactivity makes it an ideal non-polar solvent or reaction medium for sensitive organometallic reactions where protic or reactive solvents cannot be used.

-

Pharmaceutical Formulations: In drug development, highly branched alkanes can serve as non-polar excipients in topical formulations or as a component of emulsion-based drug delivery systems. Their high purity and defined structure are advantageous over complex mixtures like mineral oil.

-

Specialty Lubricants and Fluids: The low freezing point and specific viscosity imparted by its branched structure are desirable properties for specialty hydraulic fluids, lubricants, and coolants operating under extreme temperature conditions.

-

Reference Standard: In analytical chemistry, particularly in high-temperature gas chromatography (HTGC) for petrochemical analysis, pure isomers like this compound can serve as valuable reference standards for identifying components in complex hydrocarbon mixtures.[15]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. collegedunia.com [collegedunia.com]

- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 11. Corey-House_synthesis [chemeurope.com]

- 12. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Isomers of C12H26 (Dodecane)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C12H26, representing dodecane, encompasses a vast landscape of 355 structural isomers.[1][2][3] This technical guide provides a detailed exploration of a representative selection of these isomers, focusing on their structural diversity, physical properties, and the analytical techniques pivotal for their identification and characterization. This document is intended to serve as a core resource for professionals in chemical research and drug development who require a nuanced understanding of these aliphatic hydrocarbons.

Introduction to Structural Isomerism in Alkanes

In the field of organic chemistry, isomerism is a foundational concept where compounds share the same molecular formula but possess different structural arrangements. For alkanes, which are saturated hydrocarbons with the general formula C(n)H(2n+2), this phenomenon is known as constitutional or structural isomerism.[4][5] The isomers of dodecane (C12H26) are hydrocarbons that share this common formula but differ in the connectivity of their twelve carbon atoms.[1] This structural variance gives rise to a wide range of physical and chemical properties, making the study of dodecane isomers crucial for applications ranging from fuel science to synthetic chemistry.[1]

The systematic naming of these complex structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[6][7][8][9] The core principle involves identifying the longest continuous carbon chain (the parent chain) and then locating and naming the various alkyl groups that branch off from it.[6][7][8]

The Landscape of Dodecane Isomers

While it is impractical to detail all 355 isomers, they can be systematically classified based on the length of their parent carbon chain. This hierarchical classification provides a logical framework for understanding their structural diversity.

-

n-Dodecane : The straight-chain isomer, serving as the reference compound.[3]

-

Methylundecanes : Isomers with an eleven-carbon parent chain and one methyl substituent.

-

Dimethyldecanes : Isomers with a ten-carbon parent chain and two methyl substituents.

-

Ethyldecanes : Isomers with a ten-carbon parent chain and one ethyl substituent.

-

Propylnonanes, Ethylmethylnonanes, and Trimethylnonanes : Isomers with a nine-carbon parent chain and various combinations of smaller alkyl groups.

-

And so on, with progressively shorter parent chains and more complex branching.

The following diagram illustrates this hierarchical classification, showcasing a few representative examples.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Showing Compound N-Dodecane (FDB004726) - FooDB [foodb.ca]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Molecular Structure of 3,5-Diethyl-2-methylheptane

An In-depth Analysis for Chemical Research and Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3,5-Diethyl-2-methylheptane (CAS No. 62198-92-9), a highly branched acyclic alkane with the chemical formula C₁₂H₂₆.[1][2] As a member of the dodecane isomer family, its intricate three-dimensional architecture, defined by multiple stereocenters and significant conformational flexibility, governs its physicochemical properties and potential applications.[3] This document elucidates the molecule's structural components, including its IUPAC nomenclature, stereoisomerism, and conformational landscape. Furthermore, it details the analytical methodologies essential for its structural characterization, with a focus on spectroscopic techniques and computational modeling. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of complex aliphatic structures.

Introduction

Highly branched alkanes are pivotal components in diverse fields, ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[4] Their molecular architecture, characterized by significant branching, imparts unique physical properties such as low freezing points and high stability. This compound is a representative example of such a molecule. Understanding its detailed molecular structure is fundamental to predicting its behavior, designing synthetic routes, and exploring its utility in various applications. This guide moves beyond a superficial overview to provide an in-depth analysis of the stereochemical and conformational subtleties that define this complex hydrocarbon.

IUPAC Nomenclature and Foundational Structure

The systematic name "this compound" precisely describes the connectivity of the molecule as defined by the International Union of Pure and Applied Chemistry (IUPAC).[5][6]

-

Parent Chain : The suffix "-heptane" identifies the longest continuous carbon chain, which consists of seven carbon atoms.

-

Substituents :

-

"2-methyl" indicates a methyl group (-CH₃) attached to the second carbon atom of the heptane chain.

-

"3,5-Diethyl" indicates two ethyl groups (-CH₂CH₃), one attached to the third carbon and another to the fifth carbon of the chain.

-

The molecule consists entirely of sp³-hybridized carbon atoms and hydrogen atoms, forming a saturated aliphatic structure with only C-C and C-H single bonds.[5]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][7] |

| Molecular Weight | 170.33 g/mol | [1][7] |

| CAS Number | 62198-92-9 | [1][2] |

Stereoisomerism: The Challenge of Chirality

A critical feature of this compound is the presence of multiple chiral centers, which gives rise to stereoisomerism. Branched alkanes can be chiral, and this molecule is a prime example.[5]

-

Chiral Centers : The carbon atoms at positions 2, 3, and 5 of the heptane backbone are stereogenic centers. Each of these carbons is bonded to four different substituent groups.

-

C2 : Bonded to H, a methyl group, a C1-C2 bond, and the rest of the chain at C3.

-

C3 : Bonded to H, an ethyl group, the C2 portion of the chain, and the C4 portion of the chain.

-

C5 : Bonded to H, an ethyl group, the C4 portion of the chain, and the C6 portion of the chain.

-

With three distinct chiral centers (n=3), the maximum number of possible stereoisomers is 2ⁿ = 2³ = 8. These eight stereoisomers exist as four pairs of enantiomers. The relationships between non-enantiomeric pairs are diastereomeric. The precise spatial arrangement (R/S configuration) at each center dictates the overall chirality and optical activity of a specific isomer.

Caption: 2D representation highlighting the three chiral centers (C2, C3, C5).

Conformational Analysis

The rotation around the numerous C-C single bonds in this compound results in a complex landscape of conformational isomers (rotamers).[8] The overall shape and energy of the molecule are determined by the sum of torsional and steric strains in its conformers.[5]

The most stable conformations will seek to minimize steric hindrance by arranging the bulky alkyl groups in anti or gauche positions rather than eclipsed ones.[9] For a highly branched structure like this, achieving a perfect anti-staggered arrangement for all bulky groups simultaneously is impossible. The molecule will adopt a conformation that represents the lowest energy compromise, minimizing the most significant steric clashes, particularly those involving the ethyl and methyl substituents.[9] Molecular dynamics simulations are often employed to study the populations of different conformers and the rates of transition between them.[10]

Methodologies for Structural Elucidation

Determining the precise structure, including stereochemistry and preferred conformation, requires a combination of spectroscopic and computational methods.

5.1. Spectroscopic Analysis: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon skeleton and proton environments.

-

¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals if the molecule is fully asymmetric (chiral).[11] However, depending on the specific diastereomer, some carbons might be chemically equivalent due to local symmetry, leading to fewer than 12 signals. The chemical shifts for aliphatic carbons typically appear in the 10-50 ppm range.[12]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

¹H NMR Spectroscopy : The ¹H NMR spectrum would be highly complex due to extensive signal overlap in the aliphatic region (typically 0.7 to 1.5 ppm).[13] Spin-spin coupling between non-equivalent neighboring protons would lead to intricate splitting patterns (multiplets), making direct interpretation challenging without advanced 2D NMR techniques (like COSY and HSQC).[14]

Infrared (IR) Spectroscopy : The IR spectrum would be characteristic of a simple alkane, showing:

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

C-H bending vibrations for CH₃ and CH₂ groups around 1450-1470 cm⁻¹ and 1375 cm⁻¹.

5.2. Computational Chemistry Workflow

Computational methods provide invaluable insights into the molecule's 3D structure and energetics.[10]

Caption: Workflow for computational structural analysis of a specific stereoisomer.

Step-by-Step Protocol:

-

Initial Structure Generation : A 3D model of a specific stereoisomer (e.g., the 2R, 3R, 5R isomer) is built.

-

Conformational Search : A systematic or stochastic search using a computationally inexpensive method (like molecular mechanics) is performed to identify low-energy conformers.[10]

-

Geometry Optimization : The most promising conformers are then re-optimized using a higher level of theory, such as Density Functional Theory (DFT), to find the precise minimum-energy structure.

-

Frequency Calculation : This step confirms that the optimized structure is a true energy minimum and provides thermodynamic data.

-

Property Prediction : Key properties like ¹³C and ¹H NMR chemical shifts can be calculated and compared with experimental data to confirm the structure and stereochemistry.

Synthesis and Physicochemical Properties

The synthesis of specific, highly pure branched alkanes often involves multi-step processes.[4] Laboratory-scale synthesis might employ Grignard reactions to create tertiary alcohols, followed by dehydration and hydrogenation.[15] Industrial production relies on petroleum refining processes like alkylation and isomerization to generate mixtures of branched alkanes.[4]

The physical properties of this compound are comparable to other dodecane (C₁₂H₂₆) isomers. It is a colorless, oily liquid, insoluble in water but soluble in nonpolar organic solvents.[3][7] Increased branching generally lowers the melting and boiling points compared to the straight-chain isomer, n-dodecane.[5][16]

| Property (n-Dodecane for reference) | Value | Source |

| Boiling Point | 216.2 °C | [16] |

| Melting Point | -9.6 °C | [16] |

| Density | 0.749 g/mL at 20 °C | [3] |

Conclusion

The molecular structure of this compound is a model for the complexity inherent in highly branched alkanes. Its identity is defined not only by its atomic connectivity but by the specific arrangement of its atoms in three-dimensional space, governed by three chiral centers and a multitude of possible conformations. A thorough understanding, achievable through a synergistic application of advanced spectroscopic techniques and computational modeling, is essential for any research or development effort that seeks to utilize the unique properties of this and similar molecules.

References

- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 3. Dodecane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Alkanes | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. webqc.org [webqc.org]

An In-Depth Technical Guide to 3,5-Diethyl-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Diethyl-2-methylheptane, a branched alkane of interest in various fields of chemical research. From its fundamental properties to potential synthetic methodologies and analytical characterization, this document serves as a core resource for professionals requiring a detailed understanding of this specific aliphatic hydrocarbon.

Core Identification and Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane backbone substituted with a methyl group at the second position and two ethyl groups at the third and fifth positions.

CAS Number: 62198-92-9[1]

Molecular Formula: C₁₂H₂₆[1]

Molecular Weight: 170.33 g/mol [1]

The structural arrangement of this compound, as a branched alkane, significantly influences its physical properties compared to its linear isomer, n-dodecane. The branching generally leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 62198-92-9 | PubChem[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Computed XLogP3-AA | 5.8 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis of Branched Alkanes: Methodological Considerations

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of this compound suggests several potential disconnections. A logical approach involves the formation of one of the C-C bonds at the branching points.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis via Grignard Reaction: A Step-by-Step Protocol

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or aldehyde.[2][3][4] This approach offers a more controlled and generally higher-yielding pathway compared to the Wurtz reaction for constructing complex alkanes.

Step 1: Synthesis of the Grignard Reagent (Isopropylmagnesium bromide)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Magnesium Activation: Place magnesium turnings in the flask and briefly heat under a flow of dry nitrogen to activate the surface.

-

Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. A solution of 2-bromopropane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the rate of addition. Once the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

Step 2: Reaction with Ketone (5-Ethylheptan-3-one)

-

Ketone Preparation: In a separate flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 5-ethylheptan-3-one in anhydrous diethyl ether.

-

Grignard Addition: Cool the ketone solution to 0 °C using an ice bath. Slowly add the prepared isopropylmagnesium bromide solution from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

Step 3: Deoxygenation of the Tertiary Alcohol

-

Workup: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,5-diethyl-2-methylheptan-3-ol.

-

Reduction: The resulting tertiary alcohol can be deoxygenated to the final alkane. A common method is the Wolff-Kishner reduction, which involves the conversion of the alcohol to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride.

Caption: Proposed experimental workflow for the synthesis of this compound.

Alternative Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[6][7] While historically significant, this reaction is often limited by side reactions and the formation of product mixtures, especially when coupling two different alkyl halides.[6] For the synthesis of this compound, a cross-coupling between 3-bromo-2-methylpentane and 1-bromo-2-ethylbutane could be envisioned, but would likely result in a mixture of alkanes that are difficult to separate.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of numerous diastereotopic protons. However, characteristic signals for the methyl and ethyl groups would be expected, with their chemical shifts and coupling patterns providing crucial structural information.

-

¹³C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon skeleton. The chemical shifts would be in the typical aliphatic region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a branched alkane, with preferential cleavage at the branching points leading to the formation of stable secondary and tertiary carbocations.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. The spectrum for this compound would confirm the presence of a saturated hydrocarbon backbone.

Caption: Interrelationship of spectroscopic techniques for the characterization of this compound.

Relevance in Research and Drug Development

While direct applications of this compound in drug development are not explicitly documented, the broader class of branched hydrocarbons plays several important roles in the pharmaceutical industry.

-

Excipients and Solvents: Highly branched alkanes can be used as non-polar solvents in drug formulation and as components of ointments and creams due to their inertness and specific viscosity and volatility profiles.

-

Lipophilic Moieties in Drug Design: The incorporation of branched alkyl chains into drug candidates can modulate their lipophilicity (logP), which is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The specific stereochemistry of branched structures can also impact how a molecule interacts with its biological target. The study of isomers and their biological activity is a cornerstone of pharmacology.[8]

Safety and Handling

As with other volatile alkanes, this compound should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Alkanes are generally considered to have low toxicity, but inhalation of high concentrations of vapors can cause central nervous system depression.

Conclusion

This compound serves as a representative example of a complex, highly branched alkane. While its specific applications are not widely reported, its synthesis and characterization rely on fundamental principles of organic chemistry. An understanding of its properties and potential synthetic routes is valuable for researchers in organic synthesis and medicinal chemistry who may seek to incorporate such lipophilic, branched structures into novel molecules.

References

- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. leah4sci.com [leah4sci.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. quora.com [quora.com]

- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Introduction: The Analytical Imperative for Branched Alkanes

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Diethyl-2-methylheptane

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the branched alkane, this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation to explain the causal reasoning behind experimental choices and data interpretation. We will explore the core techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete analytical picture of the target molecule.

This compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a saturated hydrocarbon whose structural complexity necessitates rigorous analytical verification.[1][2] Unlike their linear counterparts, branched alkanes present unique spectroscopic signatures due to the electronic and steric effects of their alkyl substituents. Accurate structural elucidation is paramount, as subtle isomeric differences can lead to vastly different physical properties and chemical reactivity. This guide establishes a foundational protocol for the definitive identification of this compound, ensuring the integrity of research and development activities that may utilize this compound or its derivatives.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62198-92-9 | [1][2] |

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The locations of the methyl and ethyl branches create several distinct electronic environments for the protons and carbon atoms, which will be fundamental to interpreting NMR spectra. The branching at positions C3 and C5 also creates preferential sites for fragmentation in mass spectrometry.

Caption: 2D representation of this compound.

Mass Spectrometry (MS): Elucidating Structure Through Fragmentation

Mass spectrometry of branched alkanes is dominated by cleavage at the branching points, a direct consequence of the enhanced stability of the resulting secondary and tertiary carbocations.[3][4] Under Electron Ionization (EI), the molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent due to the high propensity for fragmentation.[3][5]

Causality in Fragmentation: The Stability Principle

The fragmentation of this compound is governed by the formation of the most stable carbocation. Cleavage of a C-C bond at a branch point is favored because it generates a more substituted—and therefore more stable—carbocation.[5][6] The loss of the largest alkyl substituent at a given branch is typically the most favored pathway, as this also leads to a more stabilized radical co-product.[5]

Caption: Generalized workflow for GC-MS analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent like hexane or dichloromethane.

-

Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source.

-

GC Parameters:

-

MS Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 250.

-

Predicted Fragmentation and Data

The molecular ion (M⁺) is expected at m/z = 170, but it will likely be of very low abundance. The major fragments will arise from cleavage at the C2, C3, and C5 positions.

Caption: Predicted major fragmentation pathways for the molecule.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Origin of Loss | Significance |

| 170 | [C₁₂H₂₆]⁺˙ | - | Molecular Ion (expect very low abundance)[3] |

| 155 | [C₁₁H₂₃]⁺ | Loss of •CH₃ | Cleavage at C2, loss of the methyl group. |

| 141 | [C₁₀H₂₁]⁺ | Loss of •C₂H₅ | Cleavage at C3 or C5, loss of an ethyl group. This should be a prominent peak. |

| 127 | [C₉H₁₉]⁺ | Loss of •C₃H₇ | Cleavage at C2, loss of the propyl fragment (C1+C2 branch). |

| 113 | [C₈H₁₇]⁺ | Loss of •C₄H₉ | Cleavage at C3, loss of the butyl fragment. |

| 99 | [C₇H₁₅]⁺ | Loss of •C₅H₁₁ | Cleavage at C5, loss of the largest alkyl fragment (pentyl group). This is a highly favored fragmentation.[5][6] |

| 71 | [C₅H₁₁]⁺ | - | Represents the stable C5 fragment itself. Often a significant peak in branched alkanes.[6] |

| 57 | [C₄H₉]⁺ | - | Represents a stable butyl carbocation. |

| 43 | [C₃H₇]⁺ | - | Represents a stable propyl carbocation, often the base peak. |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H bonds and the absence of other functional groups. The spectrum is typically simple, dominated by C-H stretching and bending vibrations.[9]

Experimental Protocol: Liquid Film Analysis

-

Sample Preparation: As this compound is a liquid at room temperature, no solvent is needed. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Perform a background scan of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Expected Spectroscopic Features

The key diagnostic region for alkanes is between 3000 and 2850 cm⁻¹ and 1500 to 1300 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity |

| 2975 - 2950 | Asymmetric Stretch | C-H in CH₃ | Strong |

| 2930 - 2915 | Asymmetric Stretch | C-H in CH₂ | Strong |

| 2875 - 2860 | Symmetric Stretch | C-H in CH₃ | Medium |

| 2855 - 2845 | Symmetric Stretch | C-H in CH₂ | Medium |

| 1480 - 1440 | Bending (Scissoring) | C-H in CH₂ | Medium |

| 1385 - 1370 | Bending (Umbrella) | C-H in CH₃ | Medium-Weak |

Source: General principles of IR spectroscopy for alkanes.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.

Experimental Protocol: Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for better signal dispersion.[10]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line, simplifying the spectrum.

Predicted ¹H NMR Spectrum

Due to the presence of chiral centers at C3 and C5, some CH₂ protons may be diastereotopic, leading to more complex splitting than simple first-order analysis would predict. However, we can predict the general features. The structure has multiple, distinct proton environments.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (at C1) | 0.8 - 0.9 | Triplet (t) | 3H |

| CH₃ (at C2) | 0.8 - 0.9 | Doublet (d) | 3H |

| CH₃ (in ethyl groups) | 0.8 - 0.9 | Triplets (t) | 6H |

| CH₂ (at C6) | 1.2 - 1.4 | Multiplet (m) | 2H |

| CH₂ (at C4) | 1.2 - 1.4 | Multiplet (m) | 2H |

| CH₂ (in ethyl groups) | 1.2 - 1.4 | Multiplets (m) | 4H |

| CH (at C2, C3, C5) | 1.4 - 1.7 | Multiplets (m) | 3H |

| CH (at C7) | 1.2 - 1.4 | Multiplet (m) | 1H |

Note: Due to significant signal overlap in the 0.8-1.7 ppm aliphatic region, 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.

Predicted ¹³C NMR Spectrum

Assuming the diastereomers are not resolved, the number of unique carbon signals will reflect the molecular symmetry. Given the structure, we can predict 12 distinct carbon signals.

Table 5: Predicted ¹³C NMR Signals for this compound

| Number of Unique Carbons | Predicted |

| Total Carbon Signals | 12 |

Conclusion

The structural verification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns driven by carbocation stability. Infrared spectroscopy confirms its alkane nature by identifying C-H vibrational modes. Finally, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, offering definitive proof of connectivity. Together, these methods provide a robust and self-validating analytical package for researchers and developers.

References

- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]

- 8. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]

- 9. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Synthesis of 3,5-Diethyl-2-methylheptane

This guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3,5-Diethyl-2-methylheptane, a highly branched aliphatic hydrocarbon. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of advanced organic synthesis techniques. This document emphasizes the causal relationships behind experimental choices and provides self-validating protocols grounded in established chemical principles.

Introduction

This compound (C₁₂H₂₆) is a saturated acyclic hydrocarbon characterized by its significant branching.[1] Highly branched alkanes are of considerable interest due to their unique physical properties, which make them valuable as high-octane fuel components, specialized lubricants, and inert solvents in various industrial and pharmaceutical applications. Their molecular architecture leads to low freezing points and high stability.[2] The synthesis of such complex alkanes with specific stereochemistry and substitution patterns requires a strategic approach, often involving multiple steps and the use of powerful carbon-carbon bond-forming reactions.

This guide will explore two primary retrosynthetic pathways for the synthesis of this compound, leveraging foundational reactions in organic chemistry: a Grignard-based approach and the Corey-House synthesis.

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis to identify readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Grignard Reagent Addition to a Ketone

This pathway constructs the carbon skeleton of the target molecule through the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[3][4][5] This intermediate is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the final alkane.

Step 1: Synthesis of 3,5-Diethyl-2-methylheptan-3-ol via Grignard Reaction

The initial step involves the reaction of 5-ethylheptan-3-one with isopropylmagnesium bromide. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[3][4][6]

Caption: Grignard reaction for the synthesis of 3,5-Diethyl-2-methylheptan-3-ol.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of 2-bromopropane (1.1 eq.) in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

-

Grignard Reaction: Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 5-ethylheptan-3-one (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7] This will protonate the alkoxide and precipitate magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-diethyl-2-methylheptan-3-ol.

Step 2: Dehydration of 3,5-Diethyl-2-methylheptan-3-ol

The tertiary alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[8][9][10] The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[9]

Experimental Protocol:

-

Place the crude 3,5-diethyl-2-methylheptan-3-ol in a round-bottom flask with a catalytic amount of concentrated phosphoric acid or sulfuric acid.

-

Heat the mixture to the appropriate temperature (typically 25-80 °C for tertiary alcohols) and distill the resulting alkene, 3,5-diethyl-2-methylhept-3-ene, as it is formed.[9]

-

Wash the distillate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Catalytic Hydrogenation of 3,5-Diethyl-2-methylhept-3-ene

The final step is the reduction of the alkene to the desired alkane. This is most commonly achieved through catalytic hydrogenation, where hydrogen gas is added across the double bond in the presence of a metal catalyst.[11][12][13]

Caption: Catalytic hydrogenation to yield this compound.

Experimental Protocol:

-

Dissolve 3,5-diethyl-2-methylhept-3-ene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Pathway 2: Corey-House Synthesis

The Corey-House synthesis is an excellent method for the formation of unsymmetrical alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[14][15][16][17][18] This pathway offers a more direct construction of the carbon skeleton of this compound.

Step 1: Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)

The first step is the preparation of the Gilman reagent from an appropriate alkyl halide.

Experimental Protocol:

-

Formation of Alkyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), react 2-bromobutane (2.0 eq.) with lithium metal (4.0 eq.) in anhydrous diethyl ether to form sec-butyllithium.

-

Formation of Gilman Reagent: In a separate flask, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). Slowly add the freshly prepared sec-butyllithium solution to the copper(I) iodide suspension with vigorous stirring. The Gilman reagent, lithium di(sec-butyl)cuprate, will form as a clear, colorless, or slightly yellow solution.

Step 2: Coupling Reaction

The Gilman reagent is then reacted with a suitable alkyl halide to form the target alkane.

Caption: Corey-House synthesis of this compound.

Experimental Protocol:

-

To the freshly prepared Gilman reagent at -78 °C, add 1-bromo-2-ethylbutane (1.0 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by fractional distillation.

Data Summary

| Pathway | Key Intermediates | Reagents | Typical Yields |

| Grignard | 3,5-Diethyl-2-methylheptan-3-ol, 3,5-Diethyl-2-methylhept-3-ene | 5-Ethylheptan-3-one, Isopropylmagnesium bromide, H₃PO₄, H₂/Pd-C | Good to excellent |

| Corey-House | Lithium di(sec-butyl)cuprate | 2-Bromobutane, Lithium, Copper(I) iodide, 1-Bromo-2-ethylbutane | High |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The Grignard-based approach is a classic and reliable method that builds the carbon skeleton through a tertiary alcohol intermediate. The Corey-House synthesis provides a more direct coupling, offering high yields for the formation of unsymmetrical alkanes. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes are robust and demonstrate the power of fundamental organometallic reactions in the construction of complex, highly branched alkanes.

References

- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3. Reduction of Alkyl Halides Alkyl halides (R-X) can be reduced to alka.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 16. byjus.com [byjus.com]

- 17. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 18. Corey–House synthesis - Wikipedia [en.wikipedia.org]

A-Z of Branched Alkane Isomers of C12H26: A Technical Guide to Stability

This guide provides an in-depth exploration of the thermodynamic stability of the branched-chain isomers of dodecane (C12H26). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explain the causal relationships between molecular structure and stability. We will delve into the fundamental principles, experimental protocols for determination, and computational workflows that are essential for a comprehensive understanding.

The Bedrock of Stability: Thermodynamic Principles

The stability of any chemical compound, including the isomers of dodecane, is a function of its energy content. In the realm of thermodynamics, a "more stable" isomer is one that exists in a lower energy state. This stability is quantified by the standard enthalpy of formation (ΔHf°), which represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° signifies a more stable compound, as more energy is released upon its formation.

The relative stability of isomers can be effectively compared using their heats of combustion (ΔHc°). When isomers are combusted, they yield the same products (in this case, 12 moles of CO2 and 13 moles of H2O).[1] Therefore, any difference in the heat released must be due to a difference in the initial energy content of the isomers themselves.[1] An isomer with a lower (less exothermic) heat of combustion is inherently more stable.[2][3]

The Architect of Energy: How Molecular Structure Dictates Stability

For isomers of C12H26, which share the same molecular formula, the arrangement of their carbon skeletons is the primary determinant of their thermodynamic stability. The key factors at play are the degree of branching and the presence of steric hindrance.

The Branching Advantage

As a general rule, a more branched alkane isomer is more thermodynamically stable than its less branched or linear counterpart.[2][4][5] This increased stability in branched alkanes is attributed to several factors:

-

Increased Intramolecular Interactions : A branched structure is more compact and spherical. This compactness allows for more significant intramolecular van der Waals forces. While intermolecular van der Waals forces are weakened due to a smaller surface area (leading to lower boiling points), the intramolecular forces contribute to a lower overall potential energy for the molecule.[6][7][8]

-

Electronic Effects : More nuanced explanations involve electronic effects such as hyperconjugation and geminal σ→σ* delocalization, which are more pronounced in branched structures and contribute to their overall stability.[4][9]

Therefore, an isomer like 2,2,4,4-tetramethylhexane would be predicted to be significantly more stable than its linear isomer, n-dodecane.

The Tipping Point: Steric Hindrance

While branching is generally stabilizing, it can also introduce destabilizing effects in the form of steric hindrance. When bulky alkyl groups are forced into close proximity, repulsive van der Waals interactions occur, raising the molecule's internal energy.[5] This can cause distortions in bond angles from the ideal tetrahedral 109.5°, further contributing to the strain.[5]

In highly congested C12H26 isomers, the destabilizing effect of steric hindrance can begin to counteract, and in some cases, outweigh the stabilizing effects of branching. Identifying the most stable isomer often involves finding the optimal balance between maximizing branching and minimizing steric strain.

Quantitative Ranking of Dodecane Isomer Stability

While there are 355 structural isomers of dodecane, a comprehensive ranking is beyond the scope of this guide.[10] However, by applying the principles discussed, we can make informed predictions. The most stable isomers will be those that are highly branched and compact, but with minimal steric strain between the branches. The least stable will be the linear n-dodecane.

The following table provides a selection of dodecane isomers and their experimental standard enthalpies of formation in the gas phase, illustrating the principles of stability.

| Isomer Name | IUPAC Name | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Relative Stability Ranking (Conceptual) |

| n-Dodecane | Dodecane | -291.0 ± 1.6 | Least Stable |

| 2-Methylundecane | 2-Methylundecane | -296.5 ± 1.6 | More stable than n-dodecane |

| 2,2-Dimethyl-decane | 2,2-Dimethyldecane | -305.1 ± 1.7 | Highly Stable |

| 2,2,4-Trimethyl-nonane | 2,2,4-Trimethylnonane | -311.2 ± 1.8 | Very Highly Stable |

| 2,2,5,5-Tetramethyl-octane | 2,2,5,5-Tetramethyloctane | -323.5 ± 2.0 | Exceptionally Stable |

Data sourced from the NIST Chemistry WebBook. Note that values may vary slightly between sources.

As the data indicates, increasing the number of methyl branches and distributing them to minimize steric interactions leads to a more negative enthalpy of formation, and thus, greater stability.

Methodologies for Determining Isomer Stability

The thermodynamic stability of C12H26 isomers can be determined through both experimental and computational methods. Each approach offers unique insights and levels of precision.

Experimental Protocol: Constant-Volume (Bomb) Calorimetry

The most reliable experimental method for determining the enthalpy of formation of hydrocarbons is oxygen combustion calorimetry.[11] By measuring the heat of combustion, the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔHc°) of a C12H26 isomer, from which the standard enthalpy of formation (ΔHf°) can be derived.

Methodology:

-

Calibration of the Calorimeter:

-

A known mass of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is placed in the crucible within the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical spark.[12]

-

The final, maximum temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter (Ccal) is calculated using the formula: Ccal = (q_known_substance / ΔT) - (m_water * c_water) where q is the heat released by the standard, ΔT is the temperature change, m is the mass of water, and c is the specific heat capacity of water.[13]

-

-

Combustion of the C12H26 Isomer:

-

A precisely weighed sample of the liquid C12H26 isomer (typically encapsulated in a gelatin capsule of known heat of combustion) is placed in the crucible.

-

The procedure is repeated as in steps 1.2 through 1.6.

-

-

Data Analysis and Calculation:

-

The total heat released during the isomer's combustion (q_total) is calculated: q_total = Ccal * ΔT_isomer[14]

-

The heat of reaction for the isomer (q_rxn) is determined by subtracting the heat released by the ignition wire and capsule.

-

The molar enthalpy of combustion (ΔHc°) is calculated by dividing q_rxn by the number of moles of the isomer combusted.

-

The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law and the known standard enthalpies of formation for the products (CO2 and H2O):[15] C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(l)[16] ΔHc° = [12 * ΔHf°(CO2) + 13 * ΔHf°(H2O)] - [ΔHf°(C12H26) + 18.5 * ΔHf°(O2)] (Note: ΔHf° for O2(g) is zero).

-

Computational Workflow: Quantum Chemical Calculations

In-silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative stabilities of a large number of isomers without the need for physical experimentation.[17][18]

Objective: To calculate the ground-state electronic energies of C12H26 isomers to determine their relative stabilities.

Methodology:

-

Conformational Search:

-

For each C12H26 isomer, an initial 3D structure is generated.

-

A systematic conformational search is performed using a lower-level computational method (e.g., molecular mechanics with a force field like MMFF94) to identify all low-energy conformers on the potential energy surface.[11][17] This is a critical step as the experimentally observed properties are a Boltzmann-weighted average of all accessible conformations.[17]

-

-

Geometry Optimization:

-

Each identified conformer is then subjected to a high-level geometry optimization using a quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11] This process finds the exact minimum-energy structure for each conformer.

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory as the optimization.[17] This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.

-

-

-

Single-Point Energy Calculation:

-

For even higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a more sophisticated method (e.g., coupled cluster).

-

-

Data Analysis:

-

The electronic energies, including ZPVE corrections, are compared. The isomer with the lowest absolute energy is predicted to be the most stable.

-

The Gibbs free energy (G) for each conformer is calculated, and the relative free energies (ΔG) are determined.[17]

-

The Boltzmann distribution is used to calculate the population of each conformer at a given temperature, allowing for the calculation of a weighted average energy for each isomer.[17]

-

Visualized Workflows and Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

Caption: Interplay of branching and steric hindrance on stability.

Caption: Workflow for determining stability via calorimetry.

Caption: Workflow for determining stability via DFT.

Conclusion

The thermodynamic stability of C12H26 isomers is a complex interplay between the stabilizing effects of branching and the destabilizing influence of steric hindrance. Generally, isomers that maximize branching while maintaining a low-strain, compact structure exhibit the greatest stability, as evidenced by their more negative enthalpies of formation. The robust methodologies of bomb calorimetry and quantum chemical calculations provide experimental and theoretical frameworks, respectively, for the precise quantification of these stabilities. For professionals in fields like drug development and materials science, a thorough grasp of these principles and techniques is indispensable for predicting molecular behavior and designing novel chemical entities with desired energetic properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. study.com [study.com]

- 3. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. Question: Stability of Alkanes Explain the factors affecting the stabili.. [askfilo.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. tutorchase.com [tutorchase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 11. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. howengineeringworks.com [howengineeringworks.com]

- 13. Khan Academy [khanacademy.org]

- 14. course-notes.org [course-notes.org]

- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dodecane - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of Dodecane (C12H26) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C12H26 represents dodecane and its astounding 355 constitutional isomers.[1][2][3] This structural diversity necessitates a rigorous, systematic, and unambiguous nomenclature system to ensure clear communication in research, development, and regulatory contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal standard.[4] This guide serves as a technical resource for professionals, detailing the core principles of IUPAC nomenclature and applying them to the complex isomeric landscape of dodecane. We will deconstruct the systematic approach to naming, from identifying parent chains to handling complex substituents, thereby providing a foundational framework for accurately naming any C12H26 isomer.

Introduction: The Challenge of Isomerism in C12H26

Constitutional isomers are compounds that share an identical molecular formula but differ in the connectivity of their atoms.[3] For a simple alkane like dodecane (C12H26), the number of possible arrangements is vast, reaching 355 distinct structures.[1][2][3] This isomeric complexity underscores the inadequacy of common or trivial names and highlights the absolute necessity of a systematic naming convention. The IUPAC system ensures that every distinct isomer has a unique and precisely descriptive name from which its chemical structure can be unequivocally reconstructed.[5]

This guide will provide a self-validating system for naming C12H26 isomers by explaining the causality behind the IUPAC rules. By understanding these principles, scientists can confidently and accurately name complex hydrocarbon structures.

The Core Protocol: A Systematic Approach to IUPAC Nomenclature

The IUPAC system for naming branched alkanes is a hierarchical process. Each step logically follows the last to systematically deconstruct a molecule's structure into a universally understood name.

Step 1: Identify the Parent Chain

The foundation of any IUPAC name is the parent chain , which is the longest continuous chain of carbon atoms within the molecule.[6][7][8]

-

Causality: Selecting the longest chain provides a consistent and unambiguous base name for the molecule. This name is derived from the standard names for unbranched alkanes (e.g., octane for 8 carbons, nonane for 9, decane for 10).

-

Special Case: If two or more chains of equal maximum length are found, the parent chain is the one with the greatest number of substituents attached to it.[8][9] This rule maximizes the number of branches named, simplifying their structure.

Step 2: Number the Parent Chain

Once identified, the parent chain must be numbered to provide "addresses" or locants for the attached substituents.

-

The Lowest Locant Rule: Numbering begins from the end of the chain that gives the substituent encountered first the lowest possible number.[7][9]

-

First Point of Difference: If there is a tie, compare the locants term by term. The correct numbering scheme is the one that has the lower number at the first point of difference.[10]

-

Causality: These numbering rules are critical for ensuring a single, unique name. Without them, the same molecule could be named in multiple ways, creating ambiguity.

Step 3: Identify and Name Substituents

Any group attached to the parent chain is a substituent . For alkanes, these are typically alkyl groups .

-

Naming: Alkyl groups are named by taking the name of the corresponding alkane, removing the "-ane" suffix, and adding "-yl".[7][9] For example, a -CH3 group is "methyl" and a -CH2CH3 group is "ethyl".

-

Complex Substituents: If a substituent is itself branched, it is named as a mini-chain starting from the point of attachment (carbon-1).[11] Its name is enclosed in parentheses. For example, a -CH(CH3)CH2CH3 group is named (1-methylpropyl).[11][12]

Step 4: Assemble the Complete Name

The final name is constructed by combining the pieces in a specific order and format.

-

Prefixes: If multiple identical substituents exist, use prefixes like di-, tri-, tetra-, etc.[9] These prefixes are ignored for alphabetization purposes.

-

Alphabetical Order: List the substituents alphabetically.[6][10]

-

Punctuation: Use commas to separate numbers from numbers and hyphens to separate numbers from letters. The entire name is written as a single word.[9]

The general format is: Locant-Substituent(s)ParentChain

Visualization of the IUPAC Nomenclature Workflow

The logical flow for naming any branched alkane can be visualized as follows:

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iupac.org [iupac.org]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. study.com [study.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 12. organicmystery.com [organicmystery.com]

A Technical Guide to the Discovery and Synthesis of Highly Branched Alkanes: From Industrial Feedstocks to Precision Molecules

Abstract

Highly branched alkanes represent a pivotal class of hydrocarbons whose unique molecular architecture imparts distinct physicochemical properties, including low freezing points, high chemical stability, and specific viscosity characteristics. These attributes make them indispensable in applications ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[1] This technical guide provides a comprehensive exploration of the synthesis, characterization, and application of highly branched alkanes. We delve into large-scale industrial processes such as catalytic cracking, alkylation, and isomerization, which are foundational to modern petroleum refining. Concurrently, we present detailed laboratory-scale methodologies, including Grignard and dithiane-based syntheses, that enable the creation of specific, high-purity branched structures for targeted research and development. The guide further outlines a multi-technique approach to their structural elucidation, combining spectroscopic and chromatographic methods. Finally, we discuss the emerging applications of these molecules, particularly in the realm of drug development, as advanced excipients and components of novel delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecular class.

Introduction: The Structural Significance of Branching

Alkanes, hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms, form the backbone of organic chemistry.[2] While linear, or n-alkanes, exhibit properties that vary predictably with chain length, the introduction of branching creates a far more complex and functionally diverse landscape. Highly branched alkanes are acyclic hydrocarbons where the carbon skeleton features numerous side chains, resulting in a more compact, globular structure compared to their linear isomers.

This tertiary and quaternary carbon-rich architecture fundamentally alters their physical properties. The disruption of efficient packing between molecules leads to lower melting and boiling points relative to linear alkanes of the same molecular weight.[2] Furthermore, the high density of strong, non-polar C-C and C-H bonds confers exceptional thermal and chemical stability. In industrial contexts, particularly fuel science, branching is directly correlated with a higher octane number, a measure of a fuel's resistance to premature ignition (knocking) in high-compression engines.[3] Beyond fuels, their inertness and unique solvation properties are leveraged in specialized chemical and pharmaceutical applications.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes can be broadly categorized into two distinct domains: large-scale industrial production focused on creating optimized mixtures for fuel, and precision laboratory synthesis aimed at producing specific, pure isomers for research and specialized applications.

Industrial-Scale Synthesis Pathways

The large-scale production of branched alkanes is dominated by three core petroleum refining processes designed to enhance the octane rating of gasoline.[1]

-